molecular formula C16H11N5OS B5586971 N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide

N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide

Cat. No. B5586971
M. Wt: 321.4 g/mol
InChI Key: BIWBAUNQJDPQGU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds typically involves the reaction of suitable precursors under controlled conditions. For example, Patel et al. (2015) describe the synthesis of related heterocyclic compounds by reacting 4-amino-5-(furan-4-yl)-4H-1,2,4-triazole-3-thiol with 2-(benzo[d]thiazol-2-ylcarbamoyl) benzoic acid derivatives, showcasing the synthetic routes available for such complex molecules (Patel, G. K., Patel, H. S., & Shah, P., 2015).

Molecular Structure Analysis

The molecular structure of N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide and related derivatives is characterized by the presence of the triazolo[3,4-b][1,3,4]thiadiazole core, which imparts a unique set of properties to these compounds. X-ray crystallography and spectroscopic methods (e.g., 1H NMR, 13C NMR, and FT-IR) are typically employed to elucidate the structure of such molecules, as demonstrated by the work of Nanjunda-Swamy et al. (2005), who used these techniques to confirm the structure of a related compound (Nanjunda-Swamy, S., et al., 2005).

Mechanism of Action

The mechanism of action of these compounds is related to their biological activities. For instance, some compounds have shown promising anti-breast cancer activities through dual PARP-1 and EGFR targets inhibition . Others have been found to exhibit potent urease inhibitory activities .

Future Directions

The future directions for research on these compounds could include further exploration of their therapeutic potential. For instance, more studies could be conducted to evaluate their anti-cancer, anti-inflammatory, and other biological activities . Additionally, more work could be done to optimize their synthesis and improve their yield .

properties

IUPAC Name

N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5OS/c22-14(11-5-2-1-3-6-11)18-13-8-4-7-12(9-13)15-20-21-10-17-19-16(21)23-15/h1-10H,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWBAUNQJDPQGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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